L-Valyl-L-tyrosyl-D-valine is a synthetic tripeptide composed of three amino acids: L-valine, L-tyrosine, and D-valine. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its structural properties and biological activities. The inclusion of D-valine, a non-natural amino acid, contributes to the unique characteristics of this tripeptide, distinguishing it from its purely L-amino acid counterparts.
L-Valyl-L-tyrosyl-D-valine can be synthesized through various chemical methods, often utilizing solid-phase peptide synthesis or liquid-phase synthesis techniques. This compound is not commonly found in nature but can be derived from natural peptides through modification or synthesis in laboratory settings.
In terms of classification, L-Valyl-L-tyrosyl-D-valine falls under the category of peptides and is specifically classified as a tripeptide. Its molecular formula is C19H29N3O5, and it features a combination of both natural and synthetic amino acids, which influences its biological properties and interactions.
The synthesis of L-Valyl-L-tyrosyl-D-valine typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to verify the structure and purity of the synthesized tripeptide.
The molecular structure of L-Valyl-L-tyrosyl-D-valine consists of three linked amino acids with specific stereochemistry. The presence of D-valine introduces a unique spatial arrangement that can affect the compound's biological activity.
The combination results in a complex structure that may exhibit unique conformational properties due to the stereochemical differences introduced by D-valine.
L-Valyl-L-tyrosyl-D-valine can undergo various chemical reactions typical for peptides, including hydrolysis, oxidation, and reduction processes. These reactions can lead to the breakdown of the peptide into its constituent amino acids or modifications that alter its biological activity.
The mechanism of action for L-Valyl-L-tyrosyl-D-valine involves its interaction with biological targets such as enzymes or receptors. The specific stereochemistry provided by D-valine may enhance binding affinity or specificity compared to similar peptides composed entirely of L-amino acids.
Research indicates that peptides containing D-amino acids can exhibit increased resistance to enzymatic degradation, enhancing their stability in biological systems. This property makes them suitable for therapeutic applications where prolonged activity is desired.
L-Valyl-L-tyrosyl-D-valine is typically a white to off-white powder with hygroscopic properties. It has moderate solubility in water and organic solvents depending on pH and temperature conditions.
Relevant analyses using techniques such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.
L-Valyl-L-tyrosyl-D-valine has potential applications in several scientific fields:
The tripeptide L-Valyl-L-tyrosyl-D-valine is systematically named according to IUPAC conventions as (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl-D-valine. This nomenclature precisely defines its stereochemical configuration at all chiral centers:
The canonical SMILES representation CC(C)C(N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(=O)O)C(C)C encodes both connectivity and stereochemistry, while its molecular formula is C₁₉H₂₉N₃O₅ with a molecular weight of 379.5 g/mol [6]. The stereogenic centers create distinct three-dimensional conformations that profoundly influence biological interactions. The D-valine residue introduces stereochemical "mismatch" that disrupts typical peptide folding patterns observed in all-L configured peptides, potentially enhancing metabolic stability against proteolytic enzymes optimized for L-configured substrates [5].
Table 1: Chiral Centers in L-Valyl-L-tyrosyl-D-valine
| Residue Position | Amino Acid | Configuration | Cα Stereochemistry |
|---|---|---|---|
| 1 (N-terminal) | Valine | L | S |
| 2 (Central) | Tyrosine | L | S |
| 3 (C-terminal) | Valine | D | R |
The incorporation of D-valine at the C-terminal position represents a significant departure from ribosomal biosynthesis pathways, which exclusively produce L-amino acid-containing peptides. This D-configured residue:
In non-ribosomal peptide synthesis (NRPS), epimerization domains actively convert L-valine to its D-form during chain elongation. This capacity for stereochemical diversification significantly expands the structural and functional repertoire beyond genetically encoded peptides [7].
The stereochemical inversion at a single residue generates diastereomers with distinct physicochemical and structural properties:
Table 2: Diastereomeric Comparison of Val-Tyr-Val Tripeptides
| Property | L-Val-L-Tyr-D-Val | L-Val-L-Tyr-L-Val | D-Val-L-Tyr-L-Val |
|---|---|---|---|
| CAS Number | 64834-42-0 | 17355-22-5 | N/A (Referenced in study) |
| Configuration | L-L-D | L-L-L | D-L-L |
| Molecular Formula | C₁₉H₂₉N₃O₅ | C₁₉H₂₉N₃O₅ | C₁₉H₂₉N₃O₅ |
| Molecular Weight (g/mol) | 379.5 | 379.5 | 379.5 |
| Crystal Structure | Not reported | Not reported | Dihydrate with β-sheets |
| Biological Recognition | Altered protease sensitivity | Standard protease cleavage | Potential altered bioactivity |
The stereochemical permutations significantly impact conformational behavior:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2